molecular formula C10H15BrClNO B6362120 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240566-48-6

4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6362120
CAS No.: 1240566-48-6
M. Wt: 280.59 g/mol
InChI Key: SSFWINYVTGGNRZ-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, an isopropylamino group, and a phenol moiety, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of protein tyrosine phosphatase 1b inhibitors , suggesting that this compound may also target enzymes involved in phosphorylation processes.

Mode of Action

It’s known that benzylic halides can undergo nucleophilic substitution reactions . In these reactions, the halide (in this case, bromide) is replaced by a nucleophile, which could be a variety of biological molecules. The exact nature of these interactions would depend on the specific biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride typically involves the bromination of 2-{[(propan-2-yl)amino]methyl}phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenol ring. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Chloro-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride
  • 4-Fluoro-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride
  • 4-Iodo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride

Comparison: 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

4-bromo-2-[(propan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-7(2)12-6-8-5-9(11)3-4-10(8)13;/h3-5,7,12-13H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFWINYVTGGNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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